molecular formula C12H17NO2S B177505 Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 40106-13-6

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B177505
CAS No.: 40106-13-6
M. Wt: 239.34 g/mol
InChI Key: XTUHIGALMIGZST-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is an organoheterocyclic compound with the molecular formula C12H17NO2S. It is a significant intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is characterized by its unique cycloheptathiophene structure, which contributes to its diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of cycloheptanone with thiourea and ethyl cyanoacetate under basic conditions to form the desired product . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been investigated for its potential as a pharmacological agent.

1.1. Dopamine Receptor Modulation

Recent studies have identified this compound as a novel negative allosteric modulator of the dopamine D2 receptor. The modulation of this receptor is crucial in treating various neurological disorders, including schizophrenia and Parkinson's disease. The compound was synthesized using Gewald chemistry, which facilitated the formation of the desired thiophene structure essential for biological activity .

1.2. TRPA1 Antagonism

Another significant application of this compound is in the development of TRPA1 antagonists. TRPA1 receptors are implicated in pain sensation and inflammatory responses. This compound has shown efficacy in preclinical models for treating conditions like atopic dermatitis by inhibiting these receptors .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

2.1. Synthesis of Complex Molecules

The compound is utilized in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, leading to the formation of complex molecular architectures that are valuable in medicinal chemistry .

2.2. Chemical Reactions

The compound can undergo several transformations:

  • Cyclization Reactions : It can be used in cyclization reactions to form new cyclic compounds.
  • N-Alkylation : The amino group can be functionalized through N-alkylation processes to yield derivatives with enhanced biological properties .

Agrochemicals and Dyestuffs

In addition to its medicinal applications, this compound is also significant in the agrochemical sector.

3.1. Pesticide Development

The compound's structural features make it a candidate for developing novel pesticides and herbicides that target specific biochemical pathways in pests while minimizing environmental impact .

3.2. Dye Intermediates

It is also used as an intermediate in the production of dyes and pigments due to its ability to form stable colored complexes with metal ions .

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Medicinal ChemistryDopamine D2 receptor modulationPotential treatment for neurological disorders
TRPA1 antagonismEfficacy in treating inflammatory conditions
Organic SynthesisIntermediate for heterocyclic compoundsInvolved in cyclization and N-alkylation reactions
AgrochemicalsDevelopment of pesticidesTargeting specific biochemical pathways
Dye intermediatesStable complexes with metal ions

Mechanism of Action

The mechanism of action of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes involved in the apoptotic pathway . The compound’s unique structure allows it to bind to these targets effectively, leading to the desired biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the ethyl ester group in this compound enhances its solubility and reactivity compared to its analogs.

Biological Activity

Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 40106-13-6) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H17_{17}NO2_2S
  • Molecular Weight : 239.33 g/mol
  • Melting Point : 87°C to 88°C
  • Solubility : Soluble in methanol and ethanol

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cell Viability and Apoptosis Induction :
    • In vitro studies using MCF-7 breast cancer cells demonstrated that the compound induced apoptosis with an IC50_{50} value ranging from 23.2 to 49.9 µM . The treatment led to a substantial reduction in cell viability by approximately 26.86% , with increased early and late apoptotic cell populations .
  • Cell Cycle Arrest :
    • Flow cytometry analysis revealed that the compound caused G2/M and S phase cell cycle arrest, indicating its potential to interfere with cellular proliferation mechanisms. Specifically, G2/M-phase arrest increased by 1.48-fold compared to control .
  • Mechanism of Action :
    • The compound's mechanism appears to involve both apoptosis and necrosis pathways. It was observed to inhibit autophagic cell death while promoting necrosis at higher concentrations .

Case Studies and Experimental Data

A detailed examination of various studies provides insights into the biological activity of this compound:

StudyCell LineIC50_{50} (µM)Mechanism
MCF-723.2Apoptosis induction
Various49.9Cell cycle arrest
HepG2Not specifiedCytotoxicity observed

Additional Biological Activities

The compound has also been explored for its neuroprotective properties and as a potential inhibitor of certain enzymes involved in disease pathways:

  • Neuroprotection :
    • Preliminary findings suggest that derivatives of the cyclohepta[b]thiophene scaffold may possess neuroprotective effects, although specific data on this compound is limited.
  • Enzyme Inhibition :
    • Related compounds have shown activity as acetylcholinesterase (AChE) inhibitors and may have implications in treating neurodegenerative diseases .

Properties

IUPAC Name

ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-15-12(14)10-8-6-4-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUHIGALMIGZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193149
Record name Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta(b)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40106-13-6
Record name 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-amino-5,6,7,8-tetrahydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40106-13-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta(b)thiophene-3-carboxylate
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Record name 40106-13-6
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Record name Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta(b)thiophene-3-carboxylate
Source EPA DSSTox
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Record name ETHYL 2-AMINO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA(B)THIOPHENE-3-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
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Q & A

Q1: What are the key structural features of Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?

A1: This compound exhibits specific structural characteristics:

  • Planar Ester Group: The terminal ester group lies in the same plane as the thiophene ring system [].
  • Cycloheptene Conformation: The cycloheptene ring adopts a half-chair conformation [].
  • Intramolecular Interactions: Intramolecular hydrogen bonding is observed between N-H and O atoms (N-H…O and C-H…O interactions) [].
  • Intermolecular Interactions: Intermolecular hydrogen bonding occurs between N-H and O atoms (N-H…O and C-H…O interactions) [].

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